Cas no 1158591-85-5 (2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride)

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride is a synthetic organic compound featuring a thiophene moiety linked to an ethanolamine backbone, with a hydrochloride salt form enhancing its stability and solubility. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the development of bioactive molecules. The thiophene ring contributes to electron-rich aromatic properties, while the aminoethanol group offers functional versatility for further derivatization. Its hydrochloride form ensures improved handling and storage characteristics. This product is suitable for applications in drug discovery, particularly in the synthesis of compounds targeting neurological or receptor-modulating pathways.
2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride structure
1158591-85-5 structure
Product name:2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride
CAS No:1158591-85-5
MF:C7H12ClNOS
Molecular Weight:193.694279670715
CID:4574054

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
    • 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride
    • インチ: 1S/C7H11NOS.ClH/c9-3-2-8-5-7-1-4-10-6-7;/h1,4,6,8-9H,2-3,5H2;1H
    • InChIKey: VODXQHJXAMPAKD-UHFFFAOYSA-N
    • SMILES: C(O)CNCC1C=CSC=1.[H]Cl

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-60753-0.25g
2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride
1158591-85-5 95.0%
0.25g
$142.0 2025-03-15
Chemenu
CM440023-1g
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
1158591-85-5 95%+
1g
$403 2023-02-03
Chemenu
CM440023-500mg
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
1158591-85-5 95%+
500mg
$282 2023-02-03
Enamine
EN300-60753-0.05g
2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride
1158591-85-5 95.0%
0.05g
$66.0 2025-03-15
Enamine
EN300-60753-2.5g
2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride
1158591-85-5 95.0%
2.5g
$726.0 2025-03-15
Aaron
AR01A8U4-100mg
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
1158591-85-5 95%
100mg
$160.00 2025-02-09
1PlusChem
1P01A8LS-2.5g
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
1158591-85-5 95%
2.5g
$1008.00 2025-03-19
Aaron
AR01A8U4-50mg
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
1158591-85-5 95%
50mg
$116.00 2025-02-09
1PlusChem
1P01A8LS-1g
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
1158591-85-5 95%
1g
$564.00 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1323216-1g
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
1158591-85-5 95%
1g
¥8008.00 2024-08-09

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride 関連文献

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochlorideに関する追加情報

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1158591-85-5, known as 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of thiophene, a heterocyclic aromatic compound, and features a hydroxyl group and an aminoethyl group, making it a versatile molecule for further exploration.

Thiophene, a key structural component of this compound, is renowned for its stability and ability to participate in various chemical reactions. The presence of the thiophene ring in 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride contributes to its aromaticity and electronic properties, which are crucial for its reactivity in different chemical environments. Recent studies have highlighted the potential of thiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

The hydrochloride salt form of this compound adds to its solubility and stability, making it suitable for use in pharmaceutical formulations. Researchers have explored the synthesis of 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride through various methods, including nucleophilic substitution and condensation reactions. These methods not only enhance the yield but also provide insights into the optimization of synthetic pathways for similar compounds.

One of the most promising applications of 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride lies in its potential as a precursor for more complex molecules. Its amino group can serve as a site for further functionalization, enabling the creation of bioactive compounds with tailored properties. For instance, recent advancements in medicinal chemistry have demonstrated the use of this compound as an intermediate in the synthesis of peptide analogs and other bioactive molecules.

In addition to its role in drug discovery, 2-(Thiophen-3-ylmethyl)aminoethan-1 ol Hydrochloride has shown potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. This property opens up possibilities for applications in catalysis, sensing, and other areas where metal-ligand interactions are critical.

Recent research has also focused on the biological activity of 2-(Thiophen -3 ylmethyl)aminoethan -1 ol Hydrochloride. Studies have indicated that this compound exhibits moderate anti-bacterial and anti-fungal properties, suggesting its potential use as a natural product-inspired antimicrobial agent. Furthermore, its ability to modulate cellular signaling pathways has made it a subject of interest in pharmacological studies.

The synthesis and characterization of 2-(Thiophen -3 ylmethyl)aminoethan -1 ol Hydrochloride have been extensively documented, with researchers employing advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. These studies underscore the importance of rigorous characterization in ensuring the reliability of experimental results.

In conclusion, 2-(Thiophen -3 ylmethyl)aminoethan -1 ol Hydrochloride represents a valuable addition to the arsenal of chemical compounds available for research and development. Its unique structure, coupled with its versatile functional groups, positions it as a promising candidate for exploring new frontiers in chemistry and biology.

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